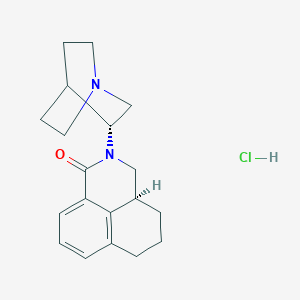

Palonosetron hydrochloride, (3R)-

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-KALLACGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-76-9 | |

| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Choreography of (3R)-Palonosetron Hydrochloride in CINV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The advent of second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, exemplified by (3R)-Palonosetron hydrochloride, has marked a paradigm shift in CINV management, particularly in the challenging delayed phase. This in-depth technical guide moves beyond a surface-level overview to dissect the intricate molecular mechanisms that underpin the superior efficacy and prolonged duration of action of palonosetron. We will explore its unique receptor binding kinetics, the structural basis of its high-affinity interactions, the nuanced debate between receptor internalization and pseudo-irreversible inhibition, and its modulation of signaling crosstalk. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of palonosetron's pharmacology, supported by detailed experimental methodologies and field-proven insights.

The Clinical Landscape of CINV and the Central Role of the 5-HT3 Receptor

Chemotherapy triggers the release of various emetogenic substances, with serotonin (5-HT) playing a pivotal role in the acute phase of CINV.[1] Released from enterochromaffin cells in the gastrointestinal tract, 5-HT activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[2] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a pentameric structure that forms a cation-selective channel.[3][4] Upon 5-HT binding, the channel opens, leading to a rapid influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.[3]

While first-generation 5-HT3 receptor antagonists like ondansetron and granisetron effectively manage acute CINV, their efficacy in delayed CINV (occurring 24-120 hours post-chemotherapy) is limited. This has fueled the development of second-generation agents like palonosetron, which demonstrates superior control over both acute and delayed CINV.[5]

The Molecular Distinction of Palonosetron: A Multi-faceted Mechanism of Action

Palonosetron's enhanced clinical profile stems from a unique combination of pharmacokinetic and pharmacodynamic properties that differentiate it from its predecessors.

Superior Binding Affinity and Prolonged Half-Life

A cornerstone of palonosetron's efficacy is its significantly higher binding affinity for the 5-HT3 receptor and its extended plasma half-life. This ensures a sustained blockade of the receptor, crucial for managing the prolonged nature of CINV.

| Antagonist | Binding Affinity (Ki, nM) | Plasma Half-life (hours) |

| Palonosetron | 0.22 ± 0.07[6] | ~40[2] |

| Ondansetron | 0.47 ± 0.14[6] | 4 - 9 |

| Granisetron | ~1.0 | 9 - 12 |

Table 1: Comparative binding affinities and plasma half-lives of common 5-HT3 receptor antagonists.

Allosteric Binding and Positive Cooperativity: A Unique Interaction

Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[5] This suggests that palonosetron may bind to a site on the 5-HT3 receptor distinct from the serotonin binding site (the orthosteric site), and that its binding at one site enhances the binding of subsequent palonosetron molecules. This cooperative binding contributes to its potent and prolonged inhibitory effect.[7]

The Structural Basis of High-Affinity Binding

The unique, rigid tricyclic structure of palonosetron allows it to fit snugly into the 5-HT3 receptor's binding pocket, forming a tight and effective wedge.[8] Site-directed mutagenesis studies have identified key amino acid residues crucial for this high-affinity interaction. Specifically, a cation-π interaction and a hydrogen bond with Tryptophan 183 (W183) and a hydrogen bond with Tyrosine 153 (Y153) in the 5-HT3A receptor subunit are critical for palonosetron's potent binding.[8]

Caption: Key amino acid interactions of palonosetron in the 5-HT3 receptor binding site.

Prolonged Receptor Inhibition: Internalization vs. Slow Dissociation

A key area of investigation has been the mechanism behind palonosetron's long-lasting effects. Early studies suggested that palonosetron triggers the internalization of the 5-HT3 receptor, removing it from the cell surface and thus preventing serotonin signaling.[9] However, more recent evidence points towards a model of "pseudo-irreversible" antagonism driven by very slow dissociation kinetics.[6]

This latter model proposes that palonosetron's prolonged inhibition is due to its extremely slow rate of unbinding from the receptor, effectively rendering the receptor inactive for an extended period.[6] Studies have shown that even after washing the cells, a significant number of receptors remain occupied by palonosetron for several days.[6] This prolonged surface receptor inhibition, rather than internalization, is now considered a more likely explanation for its sustained clinical efficacy.

Inhibition of 5-HT3/NK-1 Receptor Crosstalk: A Key to Delayed CINV Efficacy

The pathophysiology of delayed CINV is thought to be mediated primarily by Substance P acting on neurokinin-1 (NK-1) receptors, rather than serotonin.[10] A groundbreaking aspect of palonosetron's mechanism is its ability to inhibit the crosstalk between the 5-HT3 and NK-1 receptor signaling pathways.[10] While palonosetron does not directly bind to the NK-1 receptor, it can prevent the serotonin-induced enhancement of Substance P signaling.[10][11] This unique property provides a strong rationale for its superior efficacy in managing delayed CINV, a domain where first-generation antagonists are less effective.

Caption: Palonosetron's dual inhibition of direct 5-HT3R signaling and crosstalk with the NK-1R pathway.

Methodologies for Characterizing Palonosetron's Mechanism of Action

The elucidation of palonosetron's unique pharmacological profile has been made possible through a suite of sophisticated in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of a ligand for its receptor.

Objective: To determine the Ki of palonosetron for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3 receptor.

-

Radioligand (e.g., [3H]granisetron).

-

Unlabeled palonosetron.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of unlabeled palonosetron to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known 5-HT3 receptor antagonist (non-specific binding).

-

Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 19°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of palonosetron to determine the IC50 (the concentration of palonosetron that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine palonosetron's receptor affinity.

Receptor Internalization vs. Surface Inhibition Assay

This assay helps to differentiate between receptor internalization and prolonged surface inhibition as the mechanism of action.

Objective: To determine if palonosetron causes internalization of the 5-HT3 receptor or prolonged inhibition at the cell surface.

Materials:

-

Cells expressing epitope-tagged 5-HT3 receptors (e.g., 5-HT3A-myc).

-

Palonosetron.

-

Primary antibody against the epitope tag (e.g., anti-myc).

-

Secondary antibody conjugated to a fluorophore or enzyme for detection.

-

Cell culture medium.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., Triton X-100).

-

Plate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Seed cells expressing epitope-tagged 5-HT3 receptors in a multi-well plate.

-

Treatment: Treat the cells with palonosetron (e.g., 1 nM) for a specified time (e.g., 150 minutes) at 37°C.[6] Include untreated control cells.

-

Fixation and Permeabilization (for total receptor levels): Fix the cells with paraformaldehyde and then permeabilize with Triton X-100 to allow antibodies to access intracellular receptors.

-

Surface Receptor Labeling (for surface receptor levels): For a parallel set of wells, fix the cells but do not permeabilize them.

-

Antibody Incubation: Incubate all wells with the primary antibody against the epitope tag, followed by incubation with the labeled secondary antibody.

-

Detection: Measure the signal (fluorescence or absorbance) using a plate reader or visualize the localization of the receptors using a fluorescence microscope.

-

Data Analysis: Compare the signal from the palonosetron-treated cells to the control cells in both the permeabilized and non-permeabilized conditions. A decrease in signal only in the non-permeabilized wells would suggest receptor internalization. No change in signal in either condition would suggest prolonged surface inhibition.

Calcium Influx Assay: Assessing Functional Inhibition

This assay measures the functional consequence of 5-HT3 receptor antagonism by quantifying changes in intracellular calcium levels.

Objective: To measure the inhibitory effect of palonosetron on serotonin-induced calcium influx.

Materials:

-

HEK293 cells expressing the 5-HT3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin.

-

Palonosetron.

-

Assay buffer (e.g., HBSS).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Protocol:

-

Cell Plating: Seed HEK293 cells expressing the 5-HT3 receptor in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C in the dark.

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate with various concentrations of palonosetron for a defined period.

-

Serotonin Stimulation: Place the plate in a FLIPR and add a solution of serotonin to all wells to stimulate the 5-HT3 receptors.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

-

Data Analysis: Plot the peak fluorescence intensity against the log concentration of palonosetron to determine the IC50 for the inhibition of the serotonin-induced calcium response.

Sources

- 1. A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Activity of Palonosetron Hydrochloride Stereoisomers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in 5-HT3 Receptor Antagonism

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. The development of single-enantiomer drugs, therefore, represents a significant advancement in rational drug design, aiming to optimize efficacy and safety.

Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, stands as a prime example of the successful application of these principles. With two chiral centers, four potential stereoisomers of Palonosetron can exist: (S,S), (R,R), (S,R), and (R,S). However, the clinically approved and marketed form, Palonosetron hydrochloride (Aloxi®), is exclusively the (3aS, 3S)-stereoisomer.[1][2] This in-depth guide will elucidate the pharmacological activity of Palonosetron, focusing on the well-characterized (S,S)-isomer, and discuss the stereochemical considerations that underpin its development as a single-isomer therapeutic agent. While comparative pharmacological data for the other stereoisomers are not available in published literature, this guide will explore the rationale for the selection of the (S,S)-isomer, drawing upon an understanding of its synthesis, unique receptor interactions, and superior clinical performance.

The Preeminent Isomer: (S,S)-Palonosetron

The therapeutic efficacy of Palonosetron in preventing chemotherapy-induced nausea and vomiting (CINV) is solely attributed to the (S,S)-isomer.[1][3] Its pharmacological distinction from first-generation 5-HT3 receptor antagonists, such as ondansetron and granisetron, lies in its unique molecular interactions with the 5-HT3 receptor, its pharmacokinetic profile, and its resulting clinical efficacy, particularly in the delayed phase of CINV.[4][5]

Molecular Mechanism of Action: A Unique Allosteric Interaction

The primary mechanism of action for all 5-HT3 receptor antagonists is the blockade of serotonin binding to its receptors, which are located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.[6] The release of serotonin by chemotherapeutic agents from enterochromaffin cells in the gut initiates the vomiting reflex, and by blocking this interaction, these drugs exert their antiemetic effect.[2]

(S,S)-Palonosetron, however, exhibits a more complex and potent interaction with the 5-HT3 receptor. Unlike first-generation antagonists that demonstrate simple competitive binding, (S,S)-Palonosetron engages in allosteric binding and positive cooperativity.[7][8] This means that not only does it bind with very high affinity to the serotonin binding site, but it also interacts with other sites on the receptor. This allosteric interaction is thought to induce a conformational change in the receptor that results in a prolonged inhibition of receptor function, even after the drug has dissociated.[7][9] This unique molecular mechanism is a key factor in its extended duration of action.[8]

The structural basis for this distinct interaction lies in the way (S,S)-Palonosetron's rigid tricyclic ring structure wedges itself into the receptor's binding pocket, a pose different from that of other "-setron" drugs.[10][11]

Pharmacokinetic Profile: The Basis for Extended Efficacy

The pharmacokinetic properties of (S,S)-Palonosetron further differentiate it from older 5-HT3 receptor antagonists. It possesses a significantly longer terminal elimination half-life of approximately 40 hours.[5][12][13] This extended half-life, combined with its high binding affinity, ensures that a single intravenous dose can provide protection against CINV for up to five days, covering both the acute (0-24 hours) and delayed (>24-120 hours) phases.[4]

| Pharmacokinetic Parameter | (S,S)-Palonosetron | First-Generation 5-HT3 RAs (e.g., Ondansetron) |

| Terminal Half-life | ~40 hours | 4-9 hours |

| 5-HT3 Receptor Binding Affinity (pKi) | ~10.4 | 8.1 - 9.1 |

| Plasma Protein Binding | ~62% | 70-76% |

| Primary Metabolism | CYP2D6, CYP3A4, CYP1A2 | CYP3A4, CYP1A2, CYP2D6 |

| Primary Route of Elimination | Renal | Hepatic and Renal |

Table 1: Comparative Pharmacokinetic and Binding Properties. Data compiled from multiple sources.[4][5][12]

The Rationale for a Single Isomer: Stereoselective Synthesis and Development

The decision to develop Palonosetron as a single (S,S)-stereoisomer is a testament to the principles of modern, stereochemically-driven drug development. While direct comparative data on the other three isomers is not publicly available, the established superiority of the (S,S) isomer in preclinical and clinical studies provides a strong rationale for its selection.[4][14] The development process would have involved the synthesis and evaluation of the different isomers, with the (S,S) form demonstrating the optimal combination of high receptor affinity, potent antagonist activity, and a favorable safety profile.

The synthesis of Palonosetron hydrochloride with high chiral purity is achieved through stereoselective methods. These processes are designed to exclusively or predominantly yield the desired (S,S)-isomer, thereby avoiding the complexities and potential liabilities of a racemic mixture.

Experimental Protocols for Pharmacological Characterization

To ensure the scientific integrity of this guide, the following sections detail the methodologies for key experiments used in the pharmacological evaluation of 5-HT3 receptor antagonists like Palonosetron.

Protocol 1: In Vitro 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Palonosetron stereoisomers for the 5-HT3 receptor.

Causality: This assay is fundamental to understanding the potency of a drug at its molecular target. A high binding affinity (low Ki value) is often a prerequisite for high pharmacological potency.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT3 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (e.g., (S,S)-Palonosetron).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Model of Chemotherapy-Induced Emesis

Objective: To evaluate the antiemetic efficacy of Palonosetron stereoisomers in a relevant animal model.

Causality: While in vitro assays confirm target engagement, in vivo models are essential to assess the overall therapeutic effect in a complex biological system, taking into account factors like pharmacokinetics and metabolism. The ferret is a well-established model for studying CINV as it has a vomiting reflex similar to humans.

Methodology:

-

Animal Model:

-

Use adult male ferrets, acclimatized to the laboratory conditions.

-

Implant telemetry devices for monitoring physiological parameters, if required.

-

-

Induction of Emesis:

-

Administer a highly emetogenic chemotherapeutic agent, such as cisplatin (e.g., 5-10 mg/kg, intraperitoneally), to induce both acute and delayed emesis.

-

-

Drug Administration:

-

Administer the test compound (e.g., (S,S)-Palonosetron) or vehicle control intravenously at a specified time before the cisplatin challenge.

-

-

Observation and Data Collection:

-

Observe the animals continuously for a defined period (e.g., 24-72 hours) to record the number of retches and vomits (emetic episodes).

-

Monitor for other signs of nausea, such as changes in behavior or posture.

-

-

Data Analysis:

-

Compare the number of emetic episodes in the drug-treated groups to the vehicle control group.

-

Calculate the percentage reduction in emesis for each dose of the test compound.

-

Determine the dose-response relationship and the effective dose (ED50) for the antiemetic effect.

-

Conclusion: The Triumph of a Single Isomer

Palonosetron hydrochloride represents a significant advancement in the management of chemotherapy-induced nausea and vomiting. Its superior clinical efficacy, particularly in the challenging delayed phase, is a direct consequence of its unique pharmacological properties.[4][14] The development of Palonosetron as a single (S,S)-stereoisomer highlights the importance of stereochemistry in drug design. By isolating the most active and well-tolerated isomer, it was possible to create a therapeutic agent with a superior pharmacological profile, characterized by high-affinity, allosteric binding to the 5-HT3 receptor and a prolonged duration of action.[5][7] While the pharmacological profiles of the other three stereoisomers remain uncharacterized in the public domain, the clinical success of (S,S)-Palonosetron provides a compelling argument for its selection and a powerful illustration of the benefits of single-enantiomer drug development. This guide provides the foundational knowledge for researchers and drug development professionals to understand the intricate pharmacology of this important therapeutic agent.

References

-

Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron. Drugs, 64(10), 1125–1132. [Link]

-

Escitalopram. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Helsinn Healthcare SA. (2008). CHEMISTRY REVIEW(S). U.S. Food and Drug Administration. [Link]

-

A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. (2020). International Journal of Pharmaceutical Sciences and Research, 11(1), 1-8. [Link]

-

Navari, R. M. (2009). Palonosetron: a second-generation 5-hydroxytryptamine 3 receptor antagonist. Expert Opinion on Pharmacotherapy, 10(18), 3047–3057. [Link]

-

PubChem. (n.d.). Palonosetron Hydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., Rubenstein, E., Sebastiani, S., Cantoreggi, S., Snyder, S. H., & Slusher, B. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia and Analgesia, 107(2), 469–478. [Link]

-

Saito, R. (2010). Review of palonosetron: emerging data distinguishing it as a novel 5-HT(3) receptor antagonist for chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 11(5), 847–857. [Link]

-

Keating, G. M. (2004). Palonosetron. Drugs, 64(10), 1125-1132. [Link]

-

Navari, R. M. (2009). Palonosetron: a second generation 5-hydroxytryptamine 3 receptor antagonist. Expert opinion on pharmacotherapy, 10(18), 3047–3057. [Link]

-

Navari, R. M. (2006). Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist. Future oncology (London, England), 2(5), 591–602. [Link]

-

Theriot, J., Wermuth, H. R., & Ashurst, J. V. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Celio, L., Fratino, L., & Ricchini, F. (2012). Palonosetron: an evidence-based choice in prevention of nausea and vomiting induced by moderately emetogenic chemotherapy. Tumori, 98(3), 287–296. [Link]

-

Bas, C., Ritchie, T., & Lummis, S. C. (2016). Palonosetron–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS Chemical Neuroscience, 7(10), 1456–1462. [Link]

-

Helsinn Healthcare SA. (2018). PALONOSETRON HYDROCHLORIDE INJECTION. U.S. Food and Drug Administration. [Link]

-

Lummis, S. C. R., Bas, C., & Ritchie, T. (2016). Palonosetron–5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure. ACS chemical neuroscience, 7(10), 1456–1462. [Link]

-

Mach, U., & Lummis, S. C. (2012). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British journal of pharmacology, 167(5), 1029–1041. [Link]

-

Rojas, C., Li, Y., Zhang, J., Stathis, M., Alt, J., Thomas, A. G., ... & Slusher, B. S. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P-mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 363-370. [Link]

-

Mayo Clinic. (n.d.). Palonosetron (Intravenous Route). Retrieved January 23, 2026, from [Link]

-

WebMD. (n.d.). Palonosetron: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 23, 2026, from [Link]

-

Bas, C., Nury, H., & Dehez, F. (2020). The Binding of Palonosetron and Other Antiemetic Drugs to the Serotonin 5-HT3 Receptor. Structure (London, England : 1993), 28(10), 1134–1142.e3. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Palonosetron Hydrochloride | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palonosetron: a second generation 5-hydroxytryptamine 3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of palonosetron: emerging data distinguishing it as a novel 5-HT(3) receptor antagonist for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palonosetron: an evidence-based choice in prevention of nausea and vomiting induced by moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palonosetron-5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palonosetron: a second-generation 5-hydroxytryptamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and synthesis of (3R)-Palonosetron hydrochloride

An In-depth Technical Guide to the Chemical Structure and Synthesis of Palonosetron Hydrochloride

Abstract

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and prolonged duration of action.[1][2] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy (CINV).[3][4][5] This technical guide provides a comprehensive examination of the chemical architecture of Palonosetron hydrochloride, with a focus on its critical stereochemistry, and delineates a representative stereospecific synthetic pathway. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into the molecule's synthesis and physicochemical properties.

Introduction: The Significance of Palonosetron in Antiemetic Therapy

Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The emetic response to chemotherapy is largely mediated by the release of serotonin (5-hydroxytryptamine) from enterochromaffin cells in the gastrointestinal tract.[2] This serotonin activates 5-HT3 receptors on vagal afferent nerves and in the central nervous system's chemoreceptor trigger zone, initiating the vomiting reflex.[1][2][6][7]

Palonosetron (marketed as Aloxi®) emerged as a superior therapeutic agent in this class due to its unique pharmacological profile. Unlike first-generation 5-HT3 antagonists, Palonosetron exhibits a significantly higher binding affinity for the receptor and a remarkably long plasma half-life of approximately 40 hours.[6] These attributes contribute to its efficacy in preventing both acute and delayed CINV.[] This guide will deconstruct the molecular features and synthetic strategies that give rise to this clinically vital compound.

Chemical Structure and Stereochemical Integrity

The therapeutic efficacy of Palonosetron is intrinsically linked to its precise three-dimensional structure. The molecule possesses a complex, rigid framework containing two chiral centers, making stereochemical control paramount.

Core Molecular Architecture

Palonosetron is chemically designated as (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one.[3] Its structure is characterized by:

-

A tricyclic benz[de]isoquinolin-1-one system : This forms the core scaffold of the molecule.

-

A quinuclidine moiety : A bicyclic amine, (S)-1-azabicyclo[2.2.2]octan-3-amine, is attached via its nitrogen atom to the isoquinolinone core.

The molecule contains two stereocenters: one at the C-3a position of the isoquinoline ring and the other at the C-3 position of the quinuclidine ring. The clinically active and approved form is the single (3S, 3aS) stereoisomer.[9] Any other stereoisomers, such as the (3R)-Palonosetron diastereomer, are considered impurities.[10]

The Role of the Hydrochloride Salt

Palonosetron is administered as a hydrochloride salt (C₁₉H₂₄N₂O·HCl).[9][11] The formation of this salt serves several critical pharmaceutical functions:

-

Enhanced Solubility : It renders the molecule freely soluble in water, which is essential for its formulation as an intravenous injection.[3][9]

-

Improved Stability : The salt form typically exhibits greater crystalline stability and a longer shelf-life compared to the free base.

-

Handling Properties : It facilitates easier handling and purification during the manufacturing process.

Advanced Insights into the Mechanism of Action

Palonosetron's distinction lies not just in its structure but in its interaction with the 5-HT3 receptor. It is a highly potent and selective antagonist with a binding affinity (pKi) of 10.4.[12]

Key mechanistic features include:

-

High-Affinity Binding : Palonosetron binds to the 5-HT3 receptor with an affinity approximately 30 times higher than first-generation antagonists.[]

-

Allosteric Interactions : Beyond simple competitive antagonism, evidence suggests Palonosetron engages in allosteric interactions with the receptor, inducing receptor internalization. This unique mechanism is believed to contribute to its prolonged inhibition of receptor function.[]

-

Long Duration of Action : A mean elimination half-life of around 40 hours ensures sustained antiemetic protection, a significant advantage in managing delayed CINV.[6]

The following diagram illustrates the emetic reflex pathway and the site of Palonosetron's intervention.

Stereospecific Synthesis of (3S, 3aS)-Palonosetron Hydrochloride

The synthesis of Palonosetron requires precise stereochemical control to yield the desired (S,S) isomer exclusively. The following pathway is a robust and scalable method derived from established literature and patents.[13][14]

The overall synthetic strategy involves three key transformations: stereospecific amide bond formation, diastereoselective reduction of the amide, and a final intramolecular cyclization to construct the lactam ring.

Sources

- 1. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Palonosetron - Wikipedia [en.wikipedia.org]

- 4. Palonosetron hydrochloride | CAS#:135729-62-3 | Chemsrc [chemsrc.com]

- 5. arlok.com [arlok.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Palonosetron, (3R)- | C19H24N2O | CID 15656883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Palonosetron Hydrochloride | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Palonosetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 13. CN101186607A - A kind of synthetic method of palonosetron hydrochloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Pharmacokinetics and metabolism of (3R)-Palonosetron hydrochloride in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of (3R)-Palonosetron Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and metabolism of (3R)-Palonosetron hydrochloride, a second-generation serotonin-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from foundational and recent studies to explain the absorption, distribution, metabolism, and excretion (ADME) profile that underpins its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).

Introduction: The Unique Profile of a Second-Generation 5-HT3 Antagonist

(3R)-Palonosetron hydrochloride is a highly selective and potent 5-HT3 receptor antagonist distinguished from first-generation agents by its significantly higher binding affinity and a remarkably longer plasma half-life.[1] These properties are central to its efficacy against both acute and, notably, delayed CINV.[1] Understanding the complete pharmacokinetic (PK) and metabolic journey of Palonosetron in vivo is critical for optimizing its therapeutic application and for the development of future antiemetic strategies. This guide delves into the causal mechanisms and experimental frameworks that define its disposition in the body.

Comprehensive Pharmacokinetic Profile (ADME)

Palonosetron's clinical advantages are directly linked to its distinct ADME characteristics. It is eliminated through multiple pathways, with both renal excretion and hepatic metabolism playing significant roles.[1][2]

Absorption

-

Intravenous Administration: As an injectable formulation, bioavailability is 100% upon intravenous (IV) administration. Peak plasma concentrations (Cmax) are achieved immediately at the end of the infusion.[3]

-

Oral Administration: Palonosetron is also well-absorbed when administered orally. Studies in healthy Chinese volunteers have demonstrated an absolute bioavailability of approximately 109.9% for oral capsules.[3] Following oral administration, Cmax is typically reached between 3 to 8 hours.[3][4] The pharmacokinetic profile is linear within the oral dose range of 0.25 mg to 0.75 mg.[4]

Distribution

Palonosetron exhibits extensive distribution into tissues, a key factor contributing to its long duration of action.

-

Volume of Distribution (Vd): The drug has a large apparent volume of distribution, approximately 8.3 L/kg in healthy subjects and cancer patients, indicating significant extravascular distribution.[2][5]

-

Plasma Protein Binding: Approximately 62% of palonosetron is bound to plasma proteins.[2] This moderate level of binding means a substantial fraction of the drug is free to distribute to target tissues and interact with 5-HT3 receptors.

-

Tissue Penetration: Preclinical studies in animal models show that palonosetron penetrates the blood-brain barrier and concentrates in the small and large intestines, which are key sites for the initiation of the vomiting reflex.[6]

Metabolism

Approximately 50% of a palonosetron dose is metabolized before excretion.[1][2] The process is mediated by several cytochrome P450 (CYP) enzymes, leading to the formation of two primary metabolites that are pharmacologically weak.

-

Metabolic Pathways: The primary metabolic transformations are N-oxidation and hydroxylation.[2] This results in the formation of N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron (M4).[2][7]

-

Enzymology: In vitro studies have identified CYP2D6 as the main enzyme involved in palonosetron metabolism, with minor contributions from CYP3A4 and CYP1A2.[1][2] Importantly, the clinical pharmacokinetics are not significantly different between poor and extensive metabolizers of CYP2D6 substrates, suggesting that alternative pathways can compensate, which reduces the risk of variability in patient response.[2]

-

Metabolite Activity: Both the N-oxide and 6-S-hydroxy metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, meaning they do not contribute meaningfully to the drug's clinical effect.[2][6]

Caption: Metabolic pathway of (3R)-Palonosetron.

Excretion

Palonosetron is cleared from the body through a combination of hepatic metabolism and direct renal excretion of the unchanged drug.

-

Primary Route: Renal elimination is the main route of excretion.[7] Following a single intravenous dose of radiolabeled [14C]-palonosetron, approximately 80-83% of the dose was recovered in the urine within 144 hours.[1][2][7]

-

Unchanged Drug vs. Metabolites: Of the total dose recovered in urine, palonosetron itself accounts for about 40%, with the remaining portion consisting of its metabolites.[1][2][7] This dual elimination pathway (renal and hepatic) provides a robust clearance mechanism that is less susceptible to impairment in a single organ system.

-

Elimination Half-Life (t½): Palonosetron is characterized by a long mean terminal elimination half-life of approximately 40 hours in healthy subjects and cancer patients.[1][2][5] This is substantially longer than first-generation 5-HT3 antagonists and is a primary determinant of its efficacy in delayed CINV.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for (3R)-Palonosetron hydrochloride following both intravenous and oral administration in healthy adult subjects.

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Dose | 10 mcg/kg or 0.5 mg | 0.25 mg - 0.75 mg | [2][3] |

| Tmax (Time to Peak Conc.) | End of infusion (~0.25 h) | 3 - 8.4 hours | [3] |

| Cmax (Peak Plasma Conc.) | 5.58 ± 2.66 ng/mL (0.5 mg) | 0.67 - 1.99 ng/mL | [3][4] |

| AUC (Total Exposure) | Dose-proportional | Dose-proportional | [2][4] |

| t½ (Elimination Half-Life) | ~40 - 54 hours | ~41 - 74 hours | [2][3][4][5] |

| Total Body Clearance (CL) | 0.160 ± 0.035 L/h/kg | Not directly measured | [2] |

| Renal Clearance (CLr) | 0.067 ± 0.018 L/h/kg | Not applicable | [2] |

| Volume of Distribution (Vd) | 8.3 ± 2.5 L/kg | Not applicable | [2] |

| Absolute Bioavailability | 100% | ~109.9% | [3] |

Factors Influencing Pharmacokinetics

-

Organ Impairment: Mild-to-moderate renal or hepatic impairment does not significantly alter the pharmacokinetic parameters of palonosetron, and therefore, dose adjustments are generally not required.[1][2] While severe renal impairment can increase systemic exposure by about 28%, this is not considered clinically meaningful.[2]

-

Age and Race: Population pharmacokinetic analyses have not revealed clinically significant differences between younger and older (≥65 years) patients.[1] Some studies have noted a 25% higher total body clearance in Japanese subjects compared to Caucasians, but this difference was not deemed to require dose adjustment.[2][5]

-

Drug Interactions: In vitro studies show that palonosetron does not inhibit or induce major CYP enzymes at clinically relevant concentrations.[1][2] Clinical studies have confirmed a low potential for drug-drug interactions when co-administered with agents like dexamethasone, aprepitant, or metoclopramide.[2]

Standardized Experimental Protocols

The characterization of palonosetron's pharmacokinetic profile relies on robust and validated experimental designs and bioanalytical methods.

Protocol: In Vivo Single-Dose Pharmacokinetic Study

This protocol outlines a typical randomized, crossover study design used to assess the pharmacokinetics of an oral formulation, a design chosen to minimize inter-subject variability by having each subject act as their own control.

Objective: To determine the pharmacokinetic profile and bioavailability of a single oral dose of (3R)-Palonosetron hydrochloride.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy volunteers (e.g., n=12 to 24) who have provided informed consent. Screen for inclusion/exclusion criteria, including normal liver and kidney function.

-

Study Design: Employ a two-period, two-sequence, crossover design. Subjects are randomized to receive either an oral dose (e.g., 0.5 mg) or an equivalent intravenous dose in the first period.

-

Dosing: After an overnight fast, subjects are administered the assigned palonosetron dose.

-

Blood Sampling: Collect serial blood samples (e.g., 3-5 mL) into K2-EDTA tubes at predetermined time points: pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours.[3]

-

Plasma Processing: Centrifuge blood samples at ~2000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest the plasma and store at -80°C until analysis.

-

Washout Period: A washout period of at least 14 days (more than 5 half-lives) is implemented between the two dosing periods to ensure complete elimination of the drug.

-

Second Period: Subjects return and receive the alternate formulation. The blood sampling schedule is repeated.

-

Bioanalysis: Analyze plasma samples for palonosetron concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., DAS2.1).[3]

Caption: Workflow for a crossover in vivo PK study.

Protocol: Bioanalytical Method for Palonosetron in Human Plasma

Objective: To accurately quantify palonosetron concentrations in plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity, which is necessary due to the low circulating concentrations of palonosetron.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (IS) (e.g., a deuterated analog of palonosetron or another suitable compound like ibrutinib).[3]

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both palonosetron and the IS.

-

-

Quantification:

-

Construct a calibration curve by spiking blank plasma with known concentrations of palonosetron.

-

Calculate the concentration of palonosetron in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

-

Conclusion

The pharmacokinetic and metabolic profile of (3R)-Palonosetron hydrochloride provides a clear rationale for its clinical utility. Its long elimination half-life of approximately 40 hours, extensive volume of distribution, and clearance via multiple pathways (renal and hepatic) differentiate it from first-generation agents and underpin its sustained efficacy against delayed CINV.[1][2] Metabolism is predictable, primarily involving the CYP2D6 enzyme system to produce inactive metabolites, and the risk of clinically significant drug-drug interactions is low.[1][2] This well-characterized and favorable ADME profile makes palonosetron a reliable and robust therapeutic option in the challenging clinical setting of oncology.

References

-

PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. (2018). U.S. Food and Drug Administration. [Link]

-

Shah, A., et al. (2006). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology. [Link]

-

Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. Cancer Control. [Link]

-

Joseph, D. B. (2008). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Li, Y., et al. (2021). Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study. Clinical Therapeutics. [Link]

-

Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. ResearchGate. [Link]

-

Wang, X., et al. (2015). Pharmacokinetics and bioavailability of palonosetron hydrochloride capsules in healthy volunteers. ResearchGate. [Link]

Sources

- 1. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of (3R)-Palonosetron Hydrochloride for 5-HT3 Receptors

This guide provides a comprehensive technical overview of the binding characteristics of (3R)-Palonosetron hydrochloride to the 5-HT3 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and the methodologies used to characterize this high-affinity antagonist.

Introduction: The Significance of Palonosetron and the 5-HT3 Receptor

The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a crucial role in mediating nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] Activation of these receptors by serotonin (5-hydroxytryptamine) leads to the opening of a non-selective cation channel, resulting in neuronal depolarization.[2]

Palonosetron is a second-generation 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron.[1] Its clinical superiority, especially in preventing delayed CINV, is attributed to its unique binding properties, including a higher binding affinity and a prolonged duration of action.[1][3][4] This guide delves into the specifics of (3R)-Palonosetron's interaction with the 5-HT3 receptor, providing both the theoretical framework and practical methodologies for its characterization.

(3R)-Palonosetron Hydrochloride is the active R-isomer of palonosetron, exhibiting a significantly higher binding affinity for the 5-HT3 receptor than its S-isomer.

Molecular Interactions: A Unique Binding Profile

Palonosetron's interaction with the 5-HT3 receptor is not a simple competitive antagonism. Research has revealed a more complex mechanism involving allosteric binding and pseudo-irreversible inhibition.[3][5][6]

Allosteric Binding and Positive Cooperativity: Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[3][4] This suggests that palonosetron can bind to a site on the receptor that is distinct from the serotonin binding site, and this binding event may induce conformational changes that enhance its own inhibitory effect or that of other ligands.[4]

Prolonged Inhibition and Slow Dissociation: A hallmark of palonosetron's action is its prolonged inhibition of 5-HT3 receptor function.[5][6] This is a consequence of its very slow dissociation from the receptor.[5][6] Studies have shown that a significant proportion of binding sites remain occupied by palonosetron for at least four days, leading to it being described as a pseudo-irreversible antagonist.[5][6] This extended receptor blockade is a key factor in its efficacy against delayed CINV.

Structural Insights: The chemical structure of (3R)-Palonosetron hydrochloride, with its rigid tricyclic ring system, contributes to its potent and specific interaction with the 5-HT3 receptor.

-

Chemical Formula: C₁₉H₂₄N₂O·HCl

-

Molar Mass: 332.87 g/mol

Quantitative Analysis of Binding Affinity

The binding affinity of (3R)-Palonosetron hydrochloride for the 5-HT3 receptor is quantified using several key parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Description | Typical Values for (3R)-Palonosetron |

| Ki (Inhibition Constant) | Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity. | ~0.04 - 0.4 nM |

| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to displace 50% of a radiolabeled ligand from the receptor. It is dependent on the experimental conditions, including the concentration of the radioligand used. | ~0.1 - 1.0 nM |

Note: The exact values can vary depending on the experimental conditions, such as the cell line, receptor subtype (5-HT3A or 5-HT3AB), and the specific radioligand used in the assay.

Experimental Methodologies: A Step-by-Step Guide

The determination of palonosetron's binding affinity relies on robust and well-validated in vitro assays. The following sections provide detailed protocols for the key experiments.

Cell Culture and Membrane Preparation

The choice of a suitable expression system is critical for accurate binding studies. Human Embryonic Kidney (HEK293) cells are a commonly used host for the heterologous expression of 5-HT3 receptors due to their high transfection efficiency and faithful protein processing.

Protocol for Culturing HEK293 Cells Expressing 5-HT3 Receptors:

-

Cell Maintenance: Culture HEK293 cells stably transfected with the human 5-HT3A or 5-HT3AB receptor subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cells with phosphate-buffered saline (PBS), detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed them at an appropriate density.

-

Membrane Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membrane preparations at -80°C until use.

-

Caption: Workflow for the preparation of cell membranes expressing 5-HT3 receptors.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of an unlabeled compound (palonosetron) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. [3H]granisetron is a commonly used radioligand for 5-HT3 receptor binding studies.

Protocol for [3H]granisetron Competition Binding Assay:

-

Assay Buffer: Prepare a binding buffer, for example, 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [3H]granisetron (close to its Kd value, e.g., 0.5-1.0 nM).

-

Varying concentrations of unlabeled (3R)-Palonosetron hydrochloride (e.g., from 1 pM to 1 µM).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]granisetron against the logarithm of the palonosetron concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of palonosetron.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assay: Calcium Influx Measurement

Functional assays assess the ability of an antagonist to inhibit the receptor's biological response. Since the 5-HT3 receptor is a cation channel, its activation by an agonist (like serotonin) leads to an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators.

Protocol for Calcium Influx Functional Assay:

-

Cell Plating: Seed HEK293 cells expressing 5-HT3 receptors into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Loading with Calcium Indicator:

-

Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of (3R)-Palonosetron hydrochloride for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate fluorescence reading and then add a fixed concentration of a 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide) to all wells.

-

Continue to measure the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of palonosetron.

-

Plot the percentage of inhibition of the agonist-induced calcium influx against the logarithm of the palonosetron concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of palonosetron in this functional assay.

-

Caption: Workflow for a calcium influx functional assay to assess 5-HT3 receptor antagonism.

Conclusion: A Distinct and Potent Antagonist

The in-depth analysis of (3R)-Palonosetron hydrochloride's binding affinity for the 5-HT3 receptor reveals a molecule with a unique and complex mechanism of action. Its high affinity, allosteric interactions, and prolonged receptor occupancy differentiate it from first-generation antagonists and provide a strong rationale for its clinical efficacy, particularly in the challenging setting of delayed CINV. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel 5-HT3 receptor modulators.

References

-

Rojas, C., Stathis, M., Thomas, A. G., Massuda, E. B., Alt, J., Zhang, J., ... & Slusher, B. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 107(2), 469-478. [Link]

-

Machu, T. K. (2011). Palonosetron is a 5-HT3 receptor antagonist with a unique molecular signature. Supportive Care in Cancer, 19(1), 1-8. [Link]

-

Stathis, M., Rojas, C., & Slusher, B. S. (2007). Additional binding mechanism of palonosetron to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9621-9621. [Link]

-

Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. New England Journal of Medicine, 358(23), 2482-2494. [Link]

-

Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

-

GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

-

Navari, R. M. (2004). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. Proceedings (Baylor University. Medical Center), 17(4), 463–466. [Link]

-

Rojas, C., Li, Y., Zhang, J., Stathis, M., Alt, J., Thomas, A. G., ... & Slusher, B. S. (2010). The antiemetic 5-HT3 receptor antagonist palonosetron inhibits substance P–mediated responses in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(2), 362-368. [Link]

Sources

- 1. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Efficacy Testing of (3R)-Palonosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the preclinical evaluation of (3R)-Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist. We will delve into the scientific rationale behind the selection of animal models, detailed experimental protocols, and the unique pharmacological properties that underpin its enhanced efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting.

Introduction: The Significance of Stereochemistry in Palonosetron's Antiemetic Action

Palonosetron is a cornerstone in the management of nausea and vomiting, common and distressing side effects of chemotherapy and surgery.[1] Unlike first-generation 5-HT3 receptor antagonists, palonosetron exhibits a superior and extended duration of action, offering protection against both acute and delayed emesis.[2][3] This enhanced clinical profile is intrinsically linked to its unique molecular structure and interaction with the 5-HT3 receptor.[4]

Palonosetron is a single isomer, specifically the (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride, also known as (3R)-Palonosetron hydrochloride. The decision to develop a single enantiomer is a critical aspect of modern drug design, aimed at optimizing therapeutic efficacy and minimizing potential off-target effects or metabolic complexities associated with a racemic mixture. While direct comparative preclinical studies detailing the antiemetic efficacy of the (3R)-enantiomer versus the (3S)-enantiomer are not extensively available in public literature, the profound efficacy of the marketed single-enantiomer formulation underscores the therapeutic importance of this specific stereoisomer.

This guide will, therefore, focus on the established preclinical models and methodologies used to demonstrate the efficacy of (3R)-Palonosetron hydrochloride, the clinically approved and active form of the molecule.

Unique Pharmacology of (3R)-Palonosetron: Beyond Simple Receptor Blockade

The superior efficacy of palonosetron, particularly in the delayed phase of chemotherapy-induced nausea and vomiting (CINV), is attributed to its distinct pharmacological properties that set it apart from first-generation 5-HT3 receptor antagonists like ondansetron and granisetron.[2][5]

High Binding Affinity and Prolonged Half-Life: Palonosetron demonstrates a significantly higher binding affinity for the 5-HT3 receptor and possesses a remarkably long plasma half-life of approximately 40 hours.[2][6] This ensures sustained receptor blockade, which is crucial for managing delayed CINV.

Allosteric Binding and Positive Cooperativity: Unlike first-generation antagonists that exhibit simple competitive binding, palonosetron engages in allosteric binding and positive cooperativity with the 5-HT3 receptor.[4] This unique interaction modulates the receptor's conformation in a way that provides a more profound and lasting inhibition.

Receptor Internalization: A key differentiator for palonosetron is its ability to trigger the internalization of the 5-HT3 receptor.[3] This process removes the receptor from the cell surface, leading to a prolonged suppression of its function that persists even after the drug has dissociated.[5]

Cross-Talk Inhibition with NK-1 Receptor Pathway: Emerging evidence suggests that palonosetron can inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[1][5] While palonosetron does not directly bind to the NK-1 receptor, its unique interaction with the 5-HT3 receptor appears to indirectly modulate substance P-mediated responses, which are key drivers of delayed emesis.[1][5]

Signaling Pathway of Palonosetron's Action

Caption: Mechanism of (3R)-Palonosetron in preventing emesis.

Preclinical Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is paramount for the robust preclinical evaluation of antiemetic agents. The ideal model should exhibit a vomiting reflex and demonstrate both acute and delayed phases of emesis in response to clinically relevant stimuli.

Emesis Models (Vomiting Species)

For definitive assessment of anti-vomiting efficacy, species that possess a functional emetic reflex are essential.

-

Ferrets (Mustela putorius furo): The ferret is considered a gold-standard model for CINV research.[7] They exhibit a robust and quantifiable emetic response to various chemotherapeutic agents, including cisplatin, and display both acute and delayed phases of vomiting.[7][8] This biphasic response is crucial for evaluating drugs like palonosetron that are effective against delayed emesis.

-

Dogs (Canis lupus familiaris): Dogs have also been historically used in emesis research and are sensitive to a range of emetogens, including apomorphine and cisplatin. Their larger size can be advantageous for certain experimental procedures, but ethical considerations and cost often favor the use of smaller species.

-

House Musk Shrew (Suncus murinus): This small insectivore is a valuable model for emesis research due to its well-characterized vomiting response to various stimuli, including motion and chemotherapeutic agents. Its small size and ease of handling make it a practical alternative to larger animals.

Nausea-Like Behavior Models (Non-Vomiting Species)

Rodents, such as rats and mice, do not possess a vomiting reflex. However, they exhibit specific behaviors that are considered proxies for nausea.

-

Pica Model (Rats): Pica is the compulsive consumption of non-nutritive substances, such as kaolin (a type of clay). In rats, an increase in kaolin consumption following the administration of an emetogenic substance is interpreted as a sign of nausea-like malaise. This model is useful for screening compounds for their potential to alleviate nausea.

-

Conditioned Taste Aversion (CTA): This model relies on the principle of learned association. An animal will avoid a novel taste if its initial consumption is paired with a negative experience, such as drug-induced nausea. The degree of aversion to the taste is used as a measure of the intensity of the nausea-like state.

Experimental Protocols for Efficacy Testing

The following protocols provide a framework for evaluating the antiemetic efficacy of (3R)-Palonosetron hydrochloride in established preclinical models.

Cisplatin-Induced Emesis in Ferrets

This model is particularly relevant for assessing efficacy against both acute and delayed CINV.

Experimental Workflow

Caption: Workflow for cisplatin-induced emesis model in ferrets.

Step-by-Step Methodology:

-

Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions for at least one week. Baseline food and water intake, as well as general behavior, are monitored.

-

Randomization: Animals are randomly assigned to treatment groups: Vehicle control, (3R)-Palonosetron hydrochloride (at various doses), and a positive control (e.g., ondansetron).

-

Drug Administration: (3R)-Palonosetron hydrochloride or the vehicle is administered intravenously or orally, typically 30-60 minutes before the emetogen challenge.

-

Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose known to induce a biphasic emetic response (e.g., 5 mg/kg).[7]

-

Observation and Data Collection:

-

Acute Phase (0-24 hours): Animals are continuously observed, and the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are recorded.

-

Delayed Phase (24-72 hours): Observation continues, and emetic episodes are quantified. Food and water intake, as well as body weight, are also monitored as indicators of general well-being.

-

-

Data Analysis: The primary endpoint is the reduction in the total number of emetic episodes (retches + vomits) in the palonosetron-treated groups compared to the vehicle control group.

Table 1: Representative Dosing and Efficacy Endpoints in the Ferret Model

| Parameter | Description | Example Value/Metric |

| Emetogen | Cisplatin | 5 mg/kg, i.p. |

| Test Article | (3R)-Palonosetron HCl | 0.01 - 1.0 mg/kg, i.v. or p.o. |

| Vehicle Control | Saline or appropriate vehicle | - |

| Positive Control | Ondansetron | 1 mg/kg, i.v. or p.o. |

| Primary Endpoint | % Reduction in emetic episodes | (Control - Treated) / Control * 100 |

| Secondary Endpoints | Onset to first emetic episode, duration of antiemetic protection, changes in food/water intake and body weight. | Minutes/Hours, % animals protected at specific time points. |

Apomorphine-Induced Emesis in Dogs

This model is useful for evaluating efficacy against centrally-acting emetogens.

Step-by-Step Methodology:

-

Animal Acclimatization and Randomization: Similar to the ferret model.

-

Drug Administration: (3R)-Palonosetron hydrochloride or vehicle is administered prior to the emetogen.

-

Emetogen Challenge: Apomorphine, a dopamine D2 receptor agonist, is administered subcutaneously (s.c.) to induce emesis.

-

Observation and Data Collection: The latency to the first vomit and the total number of vomits within a defined observation period (e.g., 1-2 hours) are recorded.

-

Data Analysis: Efficacy is determined by the increase in the latency to emesis and the reduction in the number of vomits.

Cisplatin-Induced Pica in Rats

This model serves as a proxy for assessing the anti-nausea effects of (3R)-Palonosetron hydrochloride.

Step-by-Step Methodology:

-

Animal Acclimatization and Baseline Measurement: Rats are individually housed with free access to food, water, and a pre-weighed amount of kaolin. Baseline kaolin consumption is measured for several days.

-

Randomization and Drug Administration: Animals are grouped and treated with (3R)-Palonosetron hydrochloride or vehicle.

-

Emetogen Challenge: Cisplatin is administered i.p. to induce nausea-like behavior.

-

Data Collection: Kaolin and food consumption are measured at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.

-